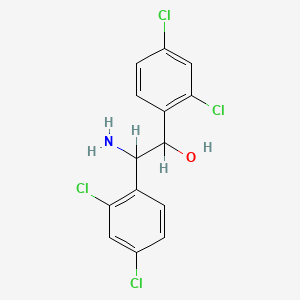
Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)- is a complex organic compound characterized by its unique structure and chemical properties. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)- typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dichlorobenzyl alcohol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl alcohol, 2,4-dichloro-alpha-(chloromethyl)-
- 2-Chloro-1-(2,4-dichlorophenyl)ethanol
- 2,4-Dichloro-alpha-(chloromethyl)benzyl alcohol
- Alpha-(2,4-Dichlorophenyl)-beta-chloroethanol
- Alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol
Uniqueness
What sets Benzeneethanol, beta-amino-2,4-dichloro-alpha-(2,4-dichlorophenyl)- apart from similar compounds is its specific substitution pattern and the presence of both amino and dichlorophenyl groups.
Properties
CAS No. |
55905-47-0 |
|---|---|
Molecular Formula |
C14H11Cl4NO |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
2-amino-1,2-bis(2,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C14H11Cl4NO/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,13-14,20H,19H2 |
InChI Key |
PFOFNXLHQDXWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(C2=C(C=C(C=C2)Cl)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















